2-(3-Fluorophenyl)-5-fluorobenzoic acid

Vue d'ensemble

Description

2-(3-Fluorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of two fluorine atoms attached to a benzene ring, which is further substituted with a carboxylic acid group. The fluorine atoms enhance the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Fluorophenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as thionyl chloride or oxalyl chloride are used for converting the carboxylic acid group to acid chlorides.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for these reactions.

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, acid chlorides, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-(3-Fluorophenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.

Mécanisme D'action

The mechanism of action of 2-(3-Fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Fluorophenylacetic acid

- 4-Fluorobenzoic acid

- 2-Fluorobenzoic acid

Uniqueness

Compared to similar compounds, 2-(3-Fluorophenyl)-5-fluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzene ring, which significantly enhances its chemical stability and reactivity. This dual fluorination also imparts unique electronic properties, making it a valuable intermediate in various chemical syntheses and industrial applications .

Activité Biologique

2-(3-Fluorophenyl)-5-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, supported by empirical data, case studies, and research findings.

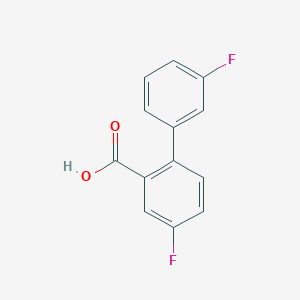

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 240.20 g/mol

This compound features two fluorine substituents on the phenyl rings, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard microbiological methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 16 | 32 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .

Cytotoxicity Studies

Cytotoxicity evaluations were performed using human cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results are summarized in the following table:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 75 |

| PC3 | 90 |

The compound demonstrated significant cytotoxic effects with IC values below 100 µM, indicating potential for further development as an anticancer agent .

The mechanism of action for this compound appears to involve disruption of cellular processes in target organisms. The fluorine substituents may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various derivatives of benzoic acid, including this compound, found that modifications to the aromatic system significantly impacted antimicrobial potency. Compounds with multiple fluorine substitutions showed enhanced activity against resistant strains .

- Anticancer Activity : In vitro experiments demonstrated that treatment with this compound led to reduced cell viability in MDA-MB-231 cells compared to untreated controls. Flow cytometry analysis indicated increased rates of apoptosis, suggesting a promising avenue for therapeutic development .

Propriétés

IUPAC Name |

5-fluoro-2-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZHPQYMSZPIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673349 | |

| Record name | 3',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183184-33-9 | |

| Record name | 3',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.